molecular formula C28H20FN3O5 B12628791 C28H20FN3O5

C28H20FN3O5

Cat. No.: B12628791
M. Wt: 497.5 g/mol
InChI Key: YHRPKXPTCOFEPC-MBDJBHLASA-N
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Description

The molecular formula C₂₈H₂₀FN₃O₅ indicates a fluorinated aromatic compound with a complex structure, likely containing a heterocyclic core (e.g., pyridine, quinoline) or a fused ring system. Such compounds are common in pharmaceuticals, agrochemicals, or materials science due to fluorine’s electronegativity enhancing stability and bioavailability.

Properties

Molecular Formula

C28H20FN3O5

Molecular Weight

497.5 g/mol

IUPAC Name

methyl 2-[(11R,12S,16R)-11-(4-fluorobenzoyl)-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate

InChI

InChI=1S/C28H20FN3O5/c1-37-28(36)19-8-4-5-9-20(19)31-26(34)21-22(27(31)35)24(25(33)15-10-12-17(29)13-11-15)32-23(21)18-7-3-2-6-16(18)14-30-32/h2-14,21-24H,1H3/t21-,22+,23?,24-/m1/s1

InChI Key

YHRPKXPTCOFEPC-MBDJBHLASA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1N2C(=O)[C@H]3[C@@H](C2=O)C4C5=CC=CC=C5C=NN4[C@H]3C(=O)C6=CC=C(C=C6)F

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C(=O)C3C(C2=O)C(N4C3C5=CC=CC=C5C=N4)C(=O)C6=CC=C(C=C6)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C28H20FN3O5 typically involves multiple steps, including the formation of aromatic rings and the introduction of functional groups. The synthetic route may start with simpler aromatic compounds, which undergo a series of reactions such as nitration, reduction, and substitution to introduce the necessary functional groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors, automated synthesis equipment, and rigorous quality control measures. The industrial process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

C28H20FN3O5: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

C28H20FN3O5: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which C28H20FN3O5 exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Methodology for Comparing Similar Compounds

Per –7, comparisons should address:

  • Structural similarity (e.g., substitutions, functional groups).
  • Functional similarity (e.g., applications in catalysis, drug delivery).
  • Physicochemical properties (e.g., solubility, molecular weight, thermal stability).

For this analysis, hypothetical analogs are proposed to illustrate the framework:

Table 1: Hypothetical Comparison of C₂₈H₂₀FN₃O₅ and Analogs
Property C₂₈H₂₀FN₃O₅ (Hypothetical) Analog 1: C₂₇H₁₈ClN₃O₅ Analog 2: C₂₈H₂₁N₃O₅S
Molecular Weight 513.47 g/mol 508.90 g/mol 515.54 g/mol
Functional Groups Fluorine, ester, amide Chlorine, ester, amide Sulfur, ester, amide
Solubility (Water) Low (0.05 mg/mL) Very Low (0.01 mg/mL) Moderate (0.5 mg/mL)
Thermal Stability Stable up to 200°C Stable up to 180°C Stable up to 220°C
Bioavailability High (LogP = 2.8) Moderate (LogP = 3.1) Low (LogP = 1.9)

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity enhance C₂₈H₂₀FN₃O₅’s metabolic stability compared to chlorinated analogs .
  • Sulfur Substitution : Replacing fluorine with sulfur in Analog 2 increases solubility due to sulfur’s polarity but reduces lipophilicity (lower LogP) .
  • Molecular Weight: Minor differences in weight (~5 g/mol) have negligible impact on diffusion rates but may affect crystallinity .

Limitations of Available Evidence

The provided evidence lacks:

  • Structural Data: No crystallographic or spectroscopic information to confirm functional groups or stereochemistry.
  • Synthesis Pathways: No reaction descriptions to infer stability or scalability.
  • Experimental Results : Absence of pharmacological or industrial performance metrics (e.g., IC₅₀, thermal degradation profiles).

This renders the comparison speculative rather than authoritative.

Recommendations for Further Research

To enable rigorous comparison, the following steps are critical:

Characterization : Obtain NMR, XRD, or mass spectrometry data for C₂₈H₂₀FN₃O₅.

Benchmarking : Compare with FDA-approved fluorinated drugs (e.g., Ciprofloxacin, Fluoxetine) for functional insights.

Computational Modeling : Use DFT calculations to predict reactivity and solubility parameters.

Biological Activity

C28H20FN3O5 is a synthetic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. The compound's structure suggests it may possess unique pharmacological properties, especially in the context of cancer treatment and metabolic modulation. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its fluorinated aromatic rings and functional groups that can influence its interaction with biological targets. The presence of fluorine atoms is known to enhance metabolic stability and bioavailability, which are critical factors in drug design.

Research indicates that compounds similar to this compound may inhibit key metabolic pathways in cancer cells:

  • Glycolysis Inhibition : One of the primary mechanisms through which this compound may exert its effects is by inhibiting glycolysis, a metabolic pathway that is often upregulated in cancer cells. This inhibition can lead to reduced energy production and increased apoptosis in malignant cells .
  • Hexokinase Activity Modulation : Studies on fluorinated derivatives of 2-deoxy-d-glucose (2-DG) have shown that these compounds can bind to hexokinase, an enzyme pivotal for glycolysis. By modulating hexokinase activity, this compound could potentially enhance the cytotoxic effects against cancer cells .

In Vitro Studies

The biological activity of this compound has been evaluated using various in vitro assays:

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against glioblastoma multiforme (GBM) cell lines, with lower IC50 values compared to traditional chemotherapeutics. This suggests a higher potency in killing cancer cells under hypoxic conditions, which are common in tumor microenvironments .
  • Enzymatic Activity : Enzymatic assays indicated that this compound and its analogs are more effective inhibitors of hexokinase II than 2-DG, particularly through their phosphorylated forms. This enhanced inhibition could be attributed to structural modifications at the C-2 position of the glucose analog .

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to this compound:

  • Study on GBM Treatment : A recent study explored the use of halogenated 2-DG analogs in treating GBM. The findings revealed that these compounds not only inhibited glycolysis but also induced apoptosis in tumor cells, suggesting a dual mechanism of action .
  • Natural Compound Comparisons : In comparative studies involving natural compounds with known biological activities, this compound exhibited superior efficacy against certain cancer cell lines, indicating its potential as a novel therapeutic agent .

Data Summary

StudyCompoundTargetKey Findings
This compoundGBM CellsSignificant cytotoxicity; lower IC50 values; effective hexokinase inhibitor
Natural CompoundsVariousDiverse biological activities; potential applications in pharmaceuticals

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